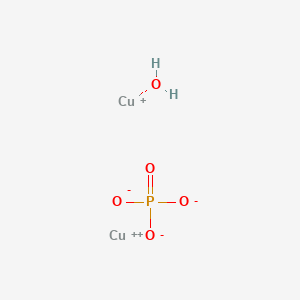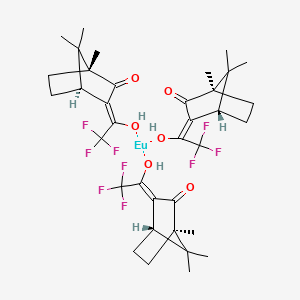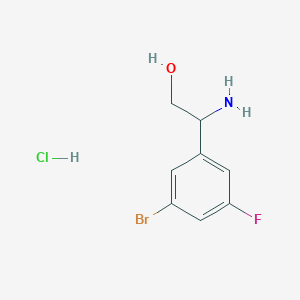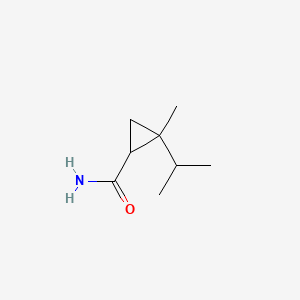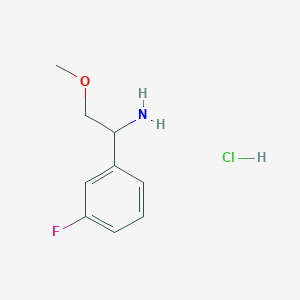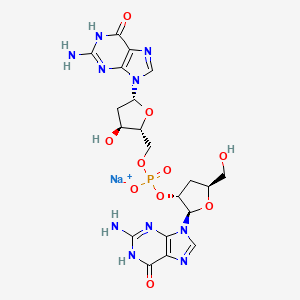
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The presence of deuterium atoms in its structure makes it particularly interesting for research purposes, as deuterium can influence the compound’s metabolic stability and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and trideuteriomethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting benzaldehyde with trideuteriomethylamine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on biological systems, particularly in understanding metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to unique pharmacological effects. The compound may interact with enzymes, receptors, or other proteins, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1-phenyl-2-(methylamino)propan-1-ol
- (1R,2R)-1-phenyl-2-(ethylamino)propan-1-ol
- (1R,2R)-1-phenyl-2-(isopropylamino)propan-1-ol
Uniqueness
The incorporation of deuterium atoms in (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol distinguishes it from similar compounds. Deuterium can enhance the compound’s metabolic stability and reduce its rate of degradation, making it a valuable tool in drug development and other research applications.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
168.25 g/mol |
Nombre IUPAC |
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1/i2D3 |
Clave InChI |
KWGRBVOPPLSCSI-DWHXCNOZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N[C@H](C)[C@@H](C1=CC=CC=C1)O |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


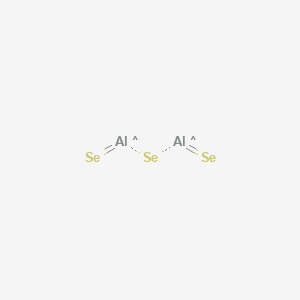
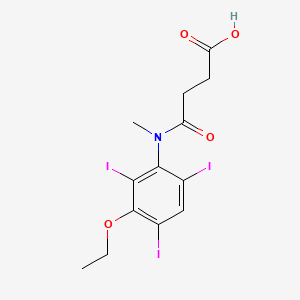

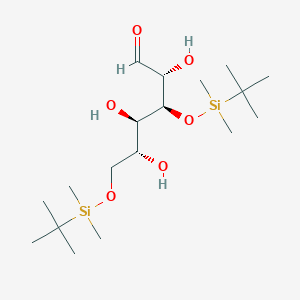
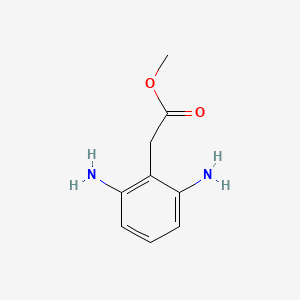
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)

